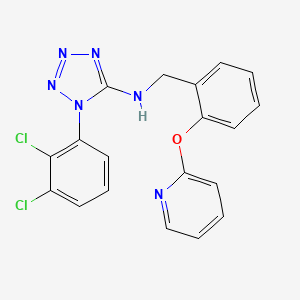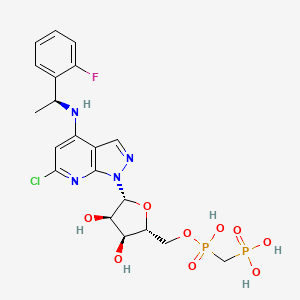
Acid-PEG4-mono-methyl ester
描述
Acid-PEG4-mono-methyl ester: is a polyethylene glycol (PEG) derivative with a carboxylic acid and methyl ester group. This compound is known for its hydrophilic properties, which increase its solubility in aqueous media. The carboxylic acid group can react with primary amines to form stable amide bonds, making it a valuable linker in various chemical and biological applications .
作用机制
Target of Action
Acid-PEG4-mono-methyl ester is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target’s degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC.
Mode of Action
This compound acts as a bridge in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target. The ubiquitinated target protein is then recognized by the proteasome, an intracellular protein complex, and is degraded .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells. By facilitating the ubiquitination and subsequent degradation of target proteins, this compound (via PROTACs) can influence numerous cellular processes, depending on the function of the target protein.
Pharmacokinetics
It’s known that the compound is a peg (polyethylene glycol) derivative . PEGylation, or the addition of PEG chains to molecules, is a common strategy to improve the pharmacokinetics of drugs. It can increase solubility, stability, and half-life, and decrease immunogenicity and proteolytic degradation .
Result of Action
The result of this compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease.
Action Environment
The action of this compound is influenced by the intracellular environment. For instance, the efficiency of the ubiquitin-proteasome system can be affected by various factors, including pH, temperature, and the presence of other proteins . Moreover, the compound’s methyl ester group can be hydrolyzed under strong basic conditions , which could potentially affect its stability and efficacy.
生化分析
Biochemical Properties
Acid-PEG4-mono-methyl ester plays a role in biochemical reactions as a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain . The carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that this compound is stable and can be stored at -20°C .
准备方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Displacement: One common method involves the nucleophilic displacement of PEG-tosylate or PEG-mesylate with a suitable nucleophile.
Reductive Amination: Another method includes the reductive amination of PEG-aldehyde or PEG-amine.
Industrial Production Methods: Industrial production of Acid-PEG4-mono-methyl ester typically involves large-scale esterification processes, where the PEG derivative is reacted with fatty acid chlorides under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Amide Bond Formation: EDC and HATU as coupling agents, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products:
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Amide Bond Formation: Produces stable amide bonds, linking the PEG derivative to other molecules.
科学研究应用
相似化合物的比较
- Acid-PEG1-t-butyl ester
- Bis-PEG12-acid
- S-acetyl-PEG3-acid
- Acid-PEG12-NHS ester
- Acid-PEG10-NHS ester
- Acid-PEG5-NHS ester
- Acid-PEG25-NHS ester
- Acid-PEG5-mono-methyl ester
- Acid-PEG6-mono-methyl ester
- Acid-PEG3-t-butyl ester
- Acid-PEG9-NHS ester
- Acid-PEG13-NHS ester
- Acid-PEG4-t-butyl ester
- Acid-PEG4-Sulfone-PEG4-Acid
- Acid-PEG4-S-PEG4-Acid
Uniqueness:
- Acid-PEG4-mono-methyl ester is unique due to its specific combination of a carboxylic acid and a methyl ester group, which provides a balance of reactivity and stability. Its hydrophilic PEG linker enhances solubility in aqueous media, making it particularly useful in biological and medical applications .
属性
IUPAC Name |
3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGNNSWXCSXEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)




![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)




![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)

